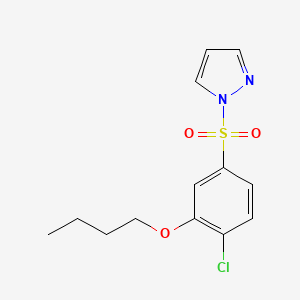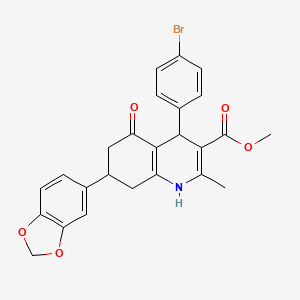![molecular formula C23H21N3O B5075451 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B5075451.png)
7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a methylphenyl group, and a methoxypyridinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the condensation of aniline derivatives with aldehydes, followed by cyclization to form the quinoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with a single nitrogen atom in the ring.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8-position of the quinoline ring.
4-Methylquinoline: Features a methyl group at the 4-position of the quinoline ring.
Uniqueness
7-[(4-METHYLPHENYL)[(6-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
7-[(4-methylphenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O/c1-15-8-10-18(11-9-15)21(26-20-7-3-5-16(2)25-20)19-13-12-17-6-4-14-24-22(17)23(19)27/h3-14,21,27H,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUCEXYJUGNPFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(allylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5075371.png)
![N,N'-[(4-chlorophenyl)methanediyl]bis(2-methylbenzamide)](/img/structure/B5075390.png)

![2-[(3-phenoxypropyl)thio]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5075400.png)
![N-[4-(butan-2-yl)phenyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B5075415.png)
![3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5075418.png)
![3-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5075429.png)
![4-[2-(3-ethoxyphenoxy)ethoxy]-1,2-dimethylbenzene](/img/structure/B5075437.png)
![10-(3-Fluorophenyl)-13-methyl-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B5075440.png)
![2-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5075448.png)
![5-[4-(allyloxy)benzylidene]-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5075456.png)
![2-[[2-(5-Chloro-2-methoxyphenyl)-5-fluoropyrimidin-4-yl]amino]ethanol](/img/structure/B5075458.png)
![1-[4-(Methoxycarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B5075465.png)
